S-腺苷甲硫氨酸-1,4-丁二磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAMe-1,4-Butanedisulfonate, also known as S-Adenosyl-L-methionine 1,4-butanedisulfonate, is a stable salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a naturally occurring compound found in all living cells and is involved in various biochemical processes, including methylation, transsulfuration, and aminopropylation. It is widely used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia .

科学研究应用

SAMe-1,4-Butanedisulfonate has diverse applications in scientific research :

Chemistry: It is used as a methyl donor in various chemical reactions and studies involving methylation processes.

Biology: SAMe is involved in the synthesis of neurotransmitters and phospholipids, making it essential for studying cellular functions and signaling pathways.

Medicine: SAMe is used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia. It has shown efficacy in improving mood, liver function, and joint health.

Industry: SAMe is used in the production of dietary supplements and pharmaceuticals due to its therapeutic properties.

作用机制

Target of Action

SAMe-1,4-Butanedisulfonate, also known as S-Adenosylmethionine (SAMe), is a natural substance present in all living cells . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . SAMe is able to increase the central turnover rate of dopamine and serotonin . In fact, SAMe raises cerebrospinal fluid levels of both homovanillic acid and 5-hydroxyindoleacetic acid, while lowering the levels of serum prolactin .

Mode of Action

SAMe’s mechanism of action is still unclear . It has been shown that same is involved in transmethylation, transsulfuration, and aminopropylation . As a methyl-group donor, SAMe is involved in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules .

Biochemical Pathways

SAMe occupies a central position in the metabolism of all cells as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . To sustain the normal function of these pathways, a sufficient source of SAMe is essential .

Pharmacokinetics

A study showed that SAMe administered orally significantly increased plasma SAMe concentrations, and peak concentrations usually occurred 2–4 hours after dosing .

Result of Action

Numerous studies over the past decades have shown that SAMe is effective in the treatment of depression, osteoarthritis, and liver disease . SAMe has a very favorable side-effect profile, comparable with that of placebos . The existing trials of SAMe, used as monotherapy or add on to another antidepressants, have shown encouraging and generally positive results .

Action Environment

In its native form, SAMe is labile and degrades rapidly . Several patents for stable salts of same have been granted . Among them, toluenedisulfonate and 1,4-butanedisulfonate forms have been chosen for pharmaceutical development . The impact of food on the drug was significant and might access to the absorption site and affect biochemical reactions .

生化分析

Biochemical Properties

SAMe-1,4-Butanedisulfonate is involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with various enzymes, proteins, and other biomolecules to regulate these pathways. For instance, it serves as a precursor molecule in the aminopropylation pathway, leading to the synthesis of polyamines .

Cellular Effects

SAMe-1,4-Butanedisulfonate has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antidepressant-like effects in mice submitted to the forced swimming test and tail suspension test .

Molecular Mechanism

At the molecular level, SAMe-1,4-Butanedisulfonate exerts its effects through various mechanisms. It participates in over 100 different reactions as a donor of methyl groups in reactions catalyzed by methyltransferase enzymes . It also influences the synthesis of glutathionine through the transsulfuration pathway .

Temporal Effects in Laboratory Settings

The effects of SAMe-1,4-Butanedisulfonate over time in laboratory settings have been observed in several studies. It has been shown to have a positive influence on red blood cell and hepatic redox status, improving resilience to osmotic challenge .

Dosage Effects in Animal Models

In animal models, the effects of SAMe-1,4-Butanedisulfonate vary with different dosages. For instance, it has been observed to increase the thickness and cell density of lesioned cartilages in experimental osteoarthritis rabbits at dosages of 30 and 60 mg/kg/day . At dosages of 60 and 100 mg/kg/day, it has been shown to protect rats from liver injury induced by d-galactosamine .

Metabolic Pathways

SAMe-1,4-Butanedisulfonate is involved in several metabolic pathways. It serves as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . It interacts with various enzymes and cofactors within these pathways.

Subcellular Localization

Given its involvement in numerous biochemical pathways, it is likely to be found in various compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of SAMe-1,4-Butanedisulfonate involves several steps. One novel method includes the following steps :

- Reacting diethylene glycol dimethyl ether with boron trifluoride ether solution in epoxy chloropropane to synthesize an intermediate compound.

- Performing a methylation reaction on the intermediate compound using another compound as the initial material to obtain a second intermediate.

- Salifying the second intermediate to obtain the final product, SAMe-1,4-Butanedisulfonate.

This method is advantageous due to the availability of raw materials, simplicity of operation, and higher total yield, making it suitable for industrial production.

化学反应分析

SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including :

Oxidation: SAMe can be oxidized to form S-adenosylhomocysteine.

Reduction: It can be reduced to form 5’-methylthioadenosine.

Substitution: SAMe can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions include S-adenosylhomocysteine, 5’-methylthioadenosine, and various substituted derivatives.

相似化合物的比较

SAMe-1,4-Butanedisulfonate is unique compared to other similar compounds due to its stability and efficacy . Similar compounds include:

S-Adenosyl-L-methionine disulfate tosylate: Another stable salt form of SAMe, used for similar therapeutic purposes.

S-Adenosyl-L-methionine tosylate: A less stable form of SAMe, with similar applications but lower stability.

S-Adenosyl-L-methionine chloride: Another form of SAMe, used in research and therapeutic applications but with different stability and solubility properties.

SAMe-1,4-Butanedisulfonate stands out due to its higher stability, making it more suitable for industrial production and therapeutic use.

生物活性

SAMe-1,4-Butanedisulfonate, also known as Ademetionine 1,4-butanedisulfonate, is a methyl donor compound that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders and liver health. This article delves into the biological activity of SAMe-1,4-Butanedisulfonate, summarizing key research findings, mechanisms of action, and clinical implications.

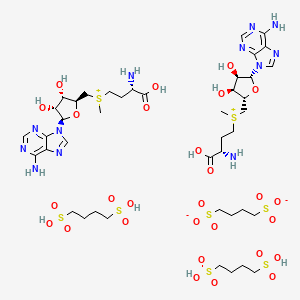

- Molecular Formula : C₄₂H₇₄N₁₂O₂₈S₈

- Molecular Weight : 1451.621 g/mol

- Melting Point : 125-135°C

- CAS Number : 101020-79-5

SAMe functions primarily as a methyl donor in various biochemical reactions, influencing several metabolic pathways:

- Transmethylation : SAMe donates methyl groups to nucleophiles, facilitating the synthesis of neurotransmitters and other biomolecules.

- Transsulfuration : It plays a role in the conversion of homocysteine to cysteine, which is crucial for synthesizing glutathione, an important antioxidant.

- Polyamine Synthesis : SAMe is involved in the production of polyamines that are essential for cellular growth and function.

Antidepressant Effects

Numerous studies have demonstrated the antidepressant properties of SAMe. A meta-analysis of clinical trials indicated that SAMe could significantly reduce depressive symptoms comparable to traditional antidepressants like imipramine .

- Animal Studies : In rodent models, SAMe administration has been shown to decrease immobility time in forced swimming tests (FST) and tail suspension tests (TST), indicating an antidepressant-like effect .

Neurotransmitter Modulation

Research indicates that SAMe enhances the levels of critical neurotransmitters such as serotonin and norepinephrine in the central nervous system (CNS). Chronic treatment with SAMe has been associated with increased dopaminergic activity and enhanced beta-adrenergic receptor density .

Hepatoprotective Properties

SAMe has been shown to exert protective effects against liver damage. In experimental models, it mitigated liver injury induced by acetaminophen and d-galactosamine, suggesting its potential utility in treating liver disorders .

Case Studies and Clinical Trials

A summary of significant clinical trials evaluating the efficacy of SAMe is presented below:

| Study Reference | Sample Size | Dosage | Administration Route | Outcome |

|---|---|---|---|---|

| Cerutti et al. (1993) | 60 | 1600 mg/day | Oral | Significant improvement in depression scores |

| Delle Chiale et al. (1997) | 75 | 800 mg/day | IV | Reduced depression scores compared to placebo |

| Mischoulon et al. (2014) | 189 | 1600–3200 mg/day | Oral | Comparable efficacy to escitalopram |

These studies collectively indicate that SAMe can be a viable alternative or adjunct to conventional antidepressant therapies.

Safety and Tolerability

The safety profile of SAMe has been generally favorable. Common side effects include gastrointestinal disturbances; however, serious adverse effects are rare. In a review of multiple studies, it was noted that participants experienced fewer troublesome adverse effects when treated with SAMe compared to traditional antidepressants .

属性

CAS 编号 |

101020-79-5 |

|---|---|

分子式 |

C42H74N12O28S8 |

分子量 |

1451.6 g/mol |

IUPAC 名称 |

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid |

InChI |

InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10) |

InChI 键 |

QWARKYOPJRNOOU-UHFFFAOYSA-N |

SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

手性 SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

规范 SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

同义词 |

(3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine 1,4-Butanedisulfonate 1,4-Butanedisulfonate (2:1:2); 1,4-Butanedisulfonic Acid, ion(2-)Bis[(3S)-5’-[(3-amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine] 1,4-Butanedisulfonate ( |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。